N-(1,2-oxazol-3-yl)-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]acetamide
Description
N-(1,2-oxazol-3-yl)-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]acetamide is a heterocyclic compound featuring a dihydropyridazinone core linked to an oxazole moiety via an acetamide bridge, with a pyrazole substituent at the 3-position of the dihydropyridazinone ring. This structure confers unique electronic and steric properties, making it a candidate for therapeutic applications, particularly in kinase inhibition or enzymatic modulation. The dihydropyridazinone scaffold is known for its planar conformation, facilitating interactions with hydrophobic binding pockets, while the pyrazole and oxazole groups contribute to hydrogen bonding and π-π stacking interactions .
Properties
IUPAC Name |
N-(1,2-oxazol-3-yl)-2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O3/c19-11(14-9-4-7-21-16-9)8-18-12(20)3-2-10(15-18)17-6-1-5-13-17/h1-7H,8H2,(H,14,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFPUTHGQGNFKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NOC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Compound A : 3-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[2-(1H-1,2,3,4-tetrazol-5-yl)phenyl]propionamide
- Core: Dihydropyridine (vs. dihydropyridazinone in the target compound).
- Key Differences : The tetrazole-phenyl group replaces the oxazole-acetamide chain. Tetrazole, a bioisostere for carboxylic acids, enhances metabolic stability but may reduce solubility compared to the oxazole group .
- Hypothetical Impact : Likely targets phosphodiesterases due to dihydropyridine’s role in cyclic nucleotide modulation.
Compound B : 2-(4-Ethoxyphenyl)-1,3-benzothiazole
- Core: Benzothiazole (vs. dihydropyridazinone).
- Key Differences : Ethoxyphenyl substituent increases lipophilicity (hypothetical LogP = 4.2) compared to the target compound’s pyrazole-oxazole system (LogP = 2.1).
Compound C : 3-(4-[[6-Oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl]piperidin-1-yl)pyrazine-2-carbonitrile
- Core: Shared dihydropyridazinone and pyrazole with the target compound.
- Key Differences : Addition of a piperidinylmethyl-pyrazine-carbonitrile side chain introduces steric bulk and electron-withdrawing effects.
- Hypothetical Impact: Enhanced kinase selectivity due to pyrazine’s planar structure but reduced solubility from the cyano group .
Compound D : 1-(5H,6H,7H-cyclopenta[c]pyridazin-3-yl)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
- Core: Cyclopenta-fused pyridazine (vs. non-fused dihydropyridazinone).
- Hypothetical Impact : Targets apoptosis regulators via piperidine-pyrrolidinyl interactions .
Physicochemical and Pharmacokinetic Trends
Table 1 : Comparative Analysis of Key Features
| Compound | Core Structure | Key Substituents | Hypothetical LogP | Potential Target |
|---|---|---|---|---|
| Target Compound | Dihydropyridazinone | Oxazol-3-yl, Pyrazol-1-yl | 2.1 | Kinase X |
| Compound A | Dihydropyridine | Tetrazol-5-yl phenyl, Propionamide | 3.5 | Phosphodiesterase |
| Compound B | Benzothiazole | Ethoxyphenyl | 4.2 | Antimicrobial target |
| Compound C | Dihydropyridazinone | Piperidinylmethyl, Pyrazine-2-carbonitrile | 2.8 | Kinase Y |
| Compound D | Cyclopenta-pyridazine | Pyrrolidinyl pyrimidine, Piperidine | 3.0 | Apoptosis regulator |
- Solubility : The target compound’s oxazole and pyrazole groups improve aqueous solubility (LogP = 2.1) compared to Compound B (LogP = 4.2).
- Metabolic Stability: Compound C’s cyano group may reduce hepatic clearance but poses toxicity risks, whereas the target compound’s acetamide bridge is less metabolically labile .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
